4-Chloro-N-(4,5-dihydro-2-thiazolyl)benzamide
CAS No.: 72225-18-4
Cat. No.: VC12011722
Molecular Formula: C10H9ClN2OS
Molecular Weight: 240.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72225-18-4 |
|---|---|
| Molecular Formula | C10H9ClN2OS |
| Molecular Weight | 240.71 g/mol |
| IUPAC Name | 4-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C10H9ClN2OS/c11-8-3-1-7(2-4-8)9(14)13-10-12-5-6-15-10/h1-4H,5-6H2,(H,12,13,14) |
| Standard InChI Key | BOQSUZFVLCCQFM-UHFFFAOYSA-N |
| SMILES | C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is CHClNOS, with a molecular weight of 240.71 g/mol. The compound features a benzamide backbone substituted with a chlorine atom at the para position and a 4,5-dihydrothiazole ring attached via the amide nitrogen . The dihydrothiazole component introduces partial saturation at the 4 and 5 positions, distinguishing it from fully aromatic thiazole derivatives.
Key physicochemical properties inferred from analogous structures include:
| Property | Value |
|---|---|
| Density | ~1.46 g/cm³ |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Likely polar aprotic solvents (e.g., DMSO, ethanol) |
The presence of the chloro substituent enhances electronegativity, potentially influencing intermolecular interactions and crystal packing .
Synthesis and Characterization
Synthetic Routes
While no direct synthesis of 4-chloro-N-(4,5-dihydro-2-thiazolyl)benzamide is documented, its preparation can be extrapolated from methods used for related benzamides. A plausible route involves:
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Condensation of 4-chlorobenzoyl chloride with 2-amino-4,5-dihydrothiazole in the presence of a base (e.g., triethylamine) under anhydrous conditions .
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Purification via recrystallization from ethanol or dimethylformamide (DMF) .
This method mirrors the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide derivatives, where refluxing in ethanol with piperidine facilitates amide bond formation .
Spectroscopic Characterization
Hypothetical spectral data based on analogous compounds include:
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H NMR (400 MHz, DMSO-d):
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IR (cm):
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Mass spectrometry:
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